N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O3/c1-4-11-27-17-12-16(9-10-18(17)30-13-21(2,3)20(27)29)26-19(28)14-5-7-15(8-6-14)22(23,24)25/h5-10,12H,4,11,13H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLPYQLCDXEIBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazepine core and a trifluoromethyl group , which are known to influence its biological activity. The molecular formula is with a molecular weight of approximately 382.45 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways:
- Squalene Synthase Inhibition : Similar compounds have been shown to inhibit squalene synthase (SQS), a key enzyme in cholesterol biosynthesis. This inhibition can lead to reduced cholesterol levels in the body, making it a potential candidate for managing dyslipidemia .
- Cholinesterase Inhibition : The compound may also exhibit inhibitory effects on cholinesterases (AChE and BChE), which are critical targets in Alzheimer's disease therapy .
Biological Activity Data
| Activity | IC50 Value | Target |
|---|---|---|
| Squalene Synthase Inhibition | 15 nM | HepG2 cells |
| AChE Inhibition | 10.4 μM | Cholinesterase |
| BChE Inhibition | 7.7 μM | Butyrylcholinesterase |
Case Studies
- Squalene Synthase Inhibition : A study demonstrated that derivatives of benzoxazepine compounds showed potent inhibition of SQS with IC50 values as low as 15 nM. This suggests that modifications in the benzoxazepine structure can significantly enhance biological activity against cholesterol synthesis .
- Cytotoxicity Against Cancer Cells : Compounds structurally related to this compound were evaluated for their cytotoxic effects on breast cancer cell lines (e.g., MCF-7). Results indicated moderate cytotoxicity, highlighting the potential for further development as anticancer agents .
- Molecular Docking Studies : In silico studies revealed that the trifluoromethyl group facilitates strong interactions with target enzyme residues through hydrogen bonding and halogen bonding. These interactions are likely responsible for the enhanced biological activity observed in vitro .
Comparison with Similar Compounds
Key Findings:
Impact of Alkyl Chain on Benzoxazepine Core (Target vs. Analog 1): The target compound’s 5-propyl chain is linear, whereas Analog 1 substitutes a branched isobutyl group. This difference increases the molecular weight of the target compound by ~20 Da compared to Analog 1. In contrast, the bulkier isobutyl group in Analog 1 could sterically hinder interactions or alter solubility .
Electronic Effects of Benzamide Substituents (Target vs. Analog 2):
- The 4-(trifluoromethyl) group in the target compound introduces strong electron-withdrawing effects, which stabilize the benzamide’s carbonyl group and enhance its electrophilicity. Analog 2, substituted with a 3-fluoro group, exhibits weaker electron withdrawal and a distinct electronic profile due to the fluorine’s position. This may reduce metabolic stability or alter interactions with π-π stacking regions in target proteins .
Molecular Weight and Lipophilicity Trends:
- The trifluoromethyl group in the target compound contributes significantly to its higher molecular weight (454.46 vs. 370.40 in Analog 2) and lipophilicity. This could favor membrane permeability but may also increase plasma protein binding, reducing free drug availability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
